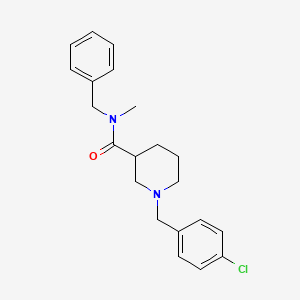

N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide

Description

N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide is a piperidine-based carboxamide derivative featuring a benzyl group at the N-position and a 4-chlorobenzyl substituent at the 1-position of the piperidine ring. Its structure combines aromatic and heterocyclic moieties, which are common in medicinal chemistry for modulating target binding and pharmacokinetic properties. Notably, its 4-chlorobenzyl group may enhance lipophilicity and influence interactions with biological targets .

Properties

Molecular Formula |

C21H25ClN2O |

|---|---|

Molecular Weight |

356.9 g/mol |

IUPAC Name |

N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide |

InChI |

InChI=1S/C21H25ClN2O/c1-23(14-17-6-3-2-4-7-17)21(25)19-8-5-13-24(16-19)15-18-9-11-20(22)12-10-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |

InChI Key |

BUCHHVOLSDDWQM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the alkylation of piperidine with benzyl chloride and 4-chlorobenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with methylamine to introduce the methyl group. The final step involves the formation of the carboxamide group through the reaction with a suitable carboxylic acid derivative under appropriate conditions .

Chemical Reactions Analysis

N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Antitrypanosomal Activity

N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide (referred to as 7d in ) was evaluated alongside tetrahydropyridin-4-iminium halides and related analogs for antitrypanosomal activity. Key comparisons include:

| Compound | Substituents | IC₅₀ (µM) | Selectivity Index (SIT) |

|---|---|---|---|

| 7d | N-benzyl, 1-(4-chlorobenzyl), N-methyl | 0.047 | 7.86–15.3 |

| 18b | 1-unsubstituted, 2-piperidino-4-piperidinium | 0.59 | ~15.3 |

| 14 | 2-methylsulfanyl substituent | 0.43 | 138 |

- 7d demonstrated superior potency (IC₅₀ = 0.047 µM) compared to 18b (IC₅₀ = 0.59 µM), likely due to the synergistic effects of the 4-chlorobenzyl and N-methyl groups on target binding.

- 14 , a 2-methylsulfanyl analog, exhibited moderate potency (IC₅₀ = 0.43 µM) but significantly higher selectivity (SIT = 138), suggesting that sulfur-containing substituents improve target specificity .

Free-Wilson Analysis: This QSAR method highlighted that the 4-chlorobenzyl group in 7d contributes strongly to antitrypanosomal activity, while the N-methyl group may reduce metabolic instability. However, these groups also increase cytotoxicity, explaining the low selectivity .

Substituent Effects on Herbicidal Activity

In , piperidine-3-carboxamides with varying R and R₁ groups were tested for herbicidal activity.

| R₁ Substituent | Herbicidal Activity (Rape) | Activity (Barnyard Grass) |

|---|---|---|

| 4-Chlorobenzyl | Moderate | Weak |

| 4-Methoxyphenyl | Moderate | Weak |

| 3,4,5-Trimethoxyphenyl | High | Weak |

- The 4-chlorobenzyl group (as in 7d ) confers moderate activity against rape, likely through interference with plant-specific enzymes or receptors. However, bulkier substituents like 3,4,5-trimethoxyphenyl enhance activity, suggesting steric and electronic factors are critical .

Comparative Analysis of Selectivity and Potency

- Antitrypanosomal vs. Herbicidal Activity: The 4-chlorobenzyl group is a common pharmacophore in both contexts but exhibits divergent selectivity. In antitrypanosomal applications, it improves potency at the expense of selectivity, whereas in herbicidal applications, it provides target-specific inhibition without cross-reactivity in grasses .

- N-Methylation : The N-methyl group in 7d may reduce polar interactions in herbicidal targets but enhance membrane permeability in antiparasitic applications .

Structural Modifications in Piperidine-Based Carboxamides

describes N-(4-chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, which replaces the benzyl group with a triazolo-pyridazine moiety.

Biological Activity

N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.87 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes. The presence of the benzyl and chlorobenzyl groups suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways.

Antiviral Properties

Studies have shown that piperidine derivatives exhibit antiviral activity. For instance, modifications to the piperidine structure can significantly enhance potency against viral infections. Research on related compounds has demonstrated their effectiveness in inhibiting viral replication, particularly in neurotropic alphaviruses like the western equine encephalitis virus (WEEV) .

Antiparasitic Activity

Compounds structurally related to this compound have also been explored for antiparasitic properties. A study indicated that certain piperidine derivatives showed promising results against parasites, suggesting that this compound may share similar activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, piperidine derivatives have been shown to inhibit cholinesterase and monoamine oxidase B, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antiviral Efficacy

In a preclinical study involving mice, a related compound demonstrated significant antiviral activity against neuroadapted Sindbis virus. The study found that structural modifications enhanced the compound's ability to penetrate the blood-brain barrier, thus increasing its therapeutic potential .

Case Study 2: Antiparasitic Effects

Another investigation into piperidine derivatives revealed their effectiveness against malaria parasites. The study reported a correlation between structural modifications and increased potency, indicating that similar strategies could be applied to this compound for enhanced antiparasitic activity .

Data Summary

| Biological Activity | IC50 (μM) | CC50 (μM) | Mechanism |

|---|---|---|---|

| Antiviral | 6.5 ± 1.5 | >100 | Viral replication inhibition |

| Antiparasitic | 2.4 ± 0.8 | 90.1 | Parasite growth inhibition |

| Enzyme Inhibition | Varies | Varies | Cholinesterase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.